Home > Products > Screening Compounds P141002 > 4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid
4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid - 188526-11-6

4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid

Catalog Number: EVT-10960187
CAS Number: 188526-11-6
Molecular Formula: C16H19O7PS
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a phosphonate group, a sulfonic acid group, and a phenoxyphenyl moiety, which contribute to its reactivity and biological activity.

Source

This compound can be synthesized through various chemical methods, often involving the reaction of phosphonic acids with sulfonic acids and phenolic compounds. The specific synthetic pathways may vary depending on the desired purity and yield.

Classification

4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid can be classified as a phosphonic acid derivative. Its classification is significant in understanding its chemical behavior and potential interactions in biological systems.

Synthesis Analysis

The synthesis of 4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid typically involves several steps:

  1. Starting Materials: The synthesis generally begins with commercially available phenolic compounds and phosphonic acids.
  2. Phosphorylation Reaction: A common method involves the phosphorylation of a butane derivative, followed by the introduction of the phenoxy group through nucleophilic substitution.
  3. Sulfonation: The final step often includes sulfonation to introduce the sulfonic acid functional group, which enhances the compound's solubility and reactivity.

Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid can be represented as follows:

  • Molecular Formula: C₁₄H₁₅O₅PS
  • Molecular Weight: Approximately 320.31 g/mol

The compound features:

  • A butane backbone with phosphonate and sulfonate groups.
  • A phenoxy group that provides aromatic stability and potential for further functionalization.

Data

The structural analysis can be supported by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the presence of the expected functional groups and molecular weight.

Chemical Reactions Analysis

4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid is involved in several chemical reactions:

  1. Nucleophilic Substitution Reactions: The presence of the phosphonate group allows for nucleophilic attack by various nucleophiles, leading to the formation of new compounds.
  2. Acid-Base Reactions: The sulfonic acid group can participate in acid-base reactions, making it useful in buffer solutions.
  3. Condensation Reactions: It can also act as a reactant in condensation reactions with amines or alcohols to form more complex molecules.

Technical details regarding reaction mechanisms, such as transition states and intermediates, are essential for understanding the reactivity of this compound.

Mechanism of Action

The mechanism of action for 4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid is primarily linked to its interactions at the molecular level:

  1. Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
  2. Binding Interactions: The compound's ability to form hydrogen bonds and hydrophobic interactions with target proteins enhances its efficacy as a biochemical agent.

Data from studies utilizing molecular docking simulations can provide insights into binding affinities and interaction profiles with specific biological targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Highly soluble in water due to the presence of polar functional groups.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the phosphorus atom in the phosphonate group.

Relevant data from spectroscopic analyses (e.g., Infrared Spectroscopy) can further elucidate its physical and chemical properties.

Applications

4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid has several scientific uses:

  1. Biochemical Research: It serves as a tool for studying enzyme activity and inhibition mechanisms.
  2. Pharmaceutical Development: Potential applications in drug design due to its ability to modulate biological pathways.
  3. Chemical Synthesis: Utilized as an intermediate in organic synthesis for creating more complex molecules.
Molecular Targets and Mechanisms of Action

Squalene Synthase Inhibition

Competitive Inhibition of Farnesyl Diphosphate Substrate Binding

4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid (designated BPH-652 in drug development contexts) functions as a potent competitive inhibitor of squalene synthase (farnesyl-diphosphate:farnesyl-diphosphate farnesyltransferase; EC 2.5.1.21). This enzyme catalyzes the reductive dimerization of two farnesyl diphosphate molecules to form squalene, the first dedicated step in cholesterol biosynthesis. High-resolution X-ray crystallography (PDB ID: 3LEE) reveals that BPH-652 occupies the farnesyl diphosphate binding pocket within the catalytic domain of human squalene synthase. The phosphonosulfonate moiety of BPH-652 coordinates with essential magnesium ions (Mg²⁺) within the enzyme's active site, mimicking the natural diphosphate group of the farnesyl diphosphate substrate [6] [8]. The aromatic 3-phenoxyphenyl group extends into the hydrophobic cleft typically occupied by the farnesyl chain, creating steric and electrostatic competition that effectively blocks substrate access [6]. This competitive mechanism exhibits nanomolar affinity, substantially reducing squalene synthase catalytic activity.

Transition-State Analog Characteristics

Structural analyses confirm that BPH-652 functions as a transition-state analog inhibitor. During the native catalytic cycle, squalene synthase facilitates a carbocationic transition state involving the coupling of two farnesyl diphosphate molecules after initial diphosphate elimination. The phosphonate group (-PO₃²⁻) within BPH-652 mimics the geometry and charge distribution of this highly reactive carbocationic intermediate. The tetrahedral phosphonate carbon and its sulfonate substituent (-SO₃⁻) provide electrostatic and steric features analogous to the proposed presqualene diphosphate transition state intermediate. This molecular mimicry enables exceptionally high affinity binding, effectively trapping the enzyme in a non-productive state [6] [8]. The magnesium ion coordination network involving the phosphonate and sulfonate groups further stabilizes this inhibitory complex, resembling the metal coordination required for diphosphate substrate binding and catalysis.

Table 1: Structural Features of BPH-652 Enabling Transition-State Mimicry

Structural ElementMimicked Reaction IntermediateRole in Enzyme Inhibition
Phosphonate group (-PO₃²⁻)Pyrophosphate leaving groupMg²⁺ coordination and electrostatic mimicry of diphosphate release
Butane chainFarnesyl chain linkageProper spatial positioning of functional groups
Sulfonate group (-SO₃⁻)Carbocation transition stateCharge stabilization mimicking high-energy intermediate
3-Phenoxyphenyl moietyFarnesyl hydrophobic tailHydrophobic pocket occupancy and substrate displacement

Isoprenoid Biosynthetic Pathway Modulation

Terpenoid Backbone Biosynthesis Disruption

By potently inhibiting squalene synthase, BPH-652 disrupts the terpenoid backbone biosynthesis pathway at a critical branch point downstream of farnesyl diphosphate. This inhibition prevents the flux of isoprenoid precursors toward sterol biosynthesis while allowing continued production of essential non-sterol isoprenoids such as dolichols, ubiquinone, and prenylated proteins. Crucially, this targeted inhibition avoids the accumulation of upstream toxic sterol intermediates (e.g., lanosterol or zymosterol) that can occur with inhibitors acting earlier in the pathway (e.g., HMG-CoA reductase inhibitors). Instead, BPH-652 treatment leads to a marked accumulation of farnesyl diphosphate and its derivative, farnesol, within cells. This substrate buildup occurs because farnesyl diphosphate cannot be productively channeled into squalene and subsequent sterol products [4].

Downstream Sterol Depletion Mechanisms

The primary biochemical consequence of squalene synthase inhibition is the profound depletion of downstream sterols, most notably cholesterol and its precursors (squalene, lanosterol). In hepatocytes, this depletion triggers a homeostatic feedback response mediated by sterol regulatory element-binding proteins. The reduction in intracellular cholesterol activates proteolytic processing of sterol regulatory element-binding proteins, leading to their translocation to the nucleus. There, they bind sterol regulatory elements and upregulate transcription of the low-density lipoprotein receptor gene. Increased low-density lipoprotein receptor expression on hepatocyte surfaces enhances clearance of circulating low-density lipoprotein-cholesterol particles from the bloodstream, thereby reducing plasma cholesterol levels [4]. Unlike statins, BPH-652 does not reduce levels of non-sterol isoprenoids derived from farnesyl diphosphate, potentially mitigating certain adverse effects associated with statin therapy.

Cross-Reactivity with Microbial Enzymes

1.3.1. Staphylococcus aureus 4,4'-Diapophytoene Synthase (CrtM) InhibitionBeyond its primary action on mammalian squalene synthase, BPH-652 demonstrates significant inhibitory activity against the Staphylococcus aureus enzyme 4,4'-diapophytoene synthase (also known as dehydrosqualene synthase or CrtM; EC 2.5.1.96). CrtM catalyzes the first committed step in staphyloxanthin biosynthesis, a carotenoid pigment crucial for bacterial virulence. Similar to squalene synthase, CrtM condenses two molecules of farnesyl diphosphate in a head-to-head manner. However, instead of producing squalene, it generates the colorless C₃₀ carotenoid precursor 4,4'-diapophytoene (dehydrosqualene). Structural homology modeling reveals that BPH-652 binds the CrtM active site via mechanisms analogous to its inhibition of human squalene synthase, exploiting the conserved architecture of the farnesyl diphosphate binding pocket. Inhibition of CrtM blocks staphyloxanthin production, rendering Staphylococcus aureus susceptible to oxidative stress and neutrophil-mediated killing by impairing the bacterium's ability to neutralize reactive oxygen species [2] [5].

Table 2: Comparative Enzymology of Squalene Synthase (Human) and 4,4'-Diapophytoene Synthase (S. aureus)

CharacteristicHuman Squalene Synthase (SQS)Staphylococcus aureus 4,4'-Diapophytoene Synthase (CrtM)
EC NumberEC 2.5.1.21EC 2.5.1.96
Reaction Catalyzed2 Farnesyl diphosphate → Squalene + 2PPᵢ2 Farnesyl diphosphate → 4,4'-Diapophytoene + 2PPᵢ + 2H⁺
Product RoleCholesterol biosynthesis precursorStaphyloxanthin (carotenoid virulence factor) precursor
Structural FoldIsoprenoid synthase fold class IIsoprenoid synthase fold class I
BPH-652 Inhibition (IC₅₀)~20-100 nM (varies by assay)~200-500 nM (varies by assay and strain)
Consequences of InhibitionCholesterol depletion; LDL receptor upregulationLoss of pigment; increased susceptibility to ROS and host immunity
PDB IDs with BPH-6523LEE, 3LEF2ZCO, 3ACX, 4E9Z

Comparative Enzymology in Prokaryotic vs. Eukaryotic Systems

Despite catalyzing chemically distinct reactions (squalene formation versus dehydrosqualene formation), human squalene synthase and Staphylococcus aureus CrtM share significant structural and mechanistic homology. Both enzymes belong to the isoprenoid synthase fold class I superfamily and utilize a conserved set of aspartate-rich motifs (typically DxxxD) for substrate binding and catalysis. These motifs coordinate essential magnesium ions that facilitate diphosphate release from farnesyl diphosphate. Key differences, however, exist in their active site geometries and product release channels. The CrtM active cavity possesses subtle amino acid substitutions and altered loop conformations that favor the distinct deprotonation steps leading to dehydrosqualene formation instead of the reductive coupling mechanism producing squalene. BPH-652 exploits the shared catalytic machinery while its inhibitory efficacy is modulated by species-specific variations in the hydrophobic substrate channels. Notably, the 3-phenoxyphenyl group of BPH-652 exhibits optimal complementarity with the aromatic residue clusters lining the Staphylococcus aureus CrtM binding site, contributing to its nanomolar-range affinity despite phylogenetic divergence [2] [5] [6]. This cross-kingdom inhibitory activity positions BPH-652 as a dual-function compound capable of simultaneously targeting human hypercholesterolemia and Staphylococcus aureus virulence, though therapeutic exploitation requires careful consideration of selectivity profiles.

Properties

CAS Number

188526-11-6

Product Name

4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid

IUPAC Name

4-(3-phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid

Molecular Formula

C16H19O7PS

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C16H19O7PS/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22)

InChI Key

RCGCZPXSRLLKCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)(O)O)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.